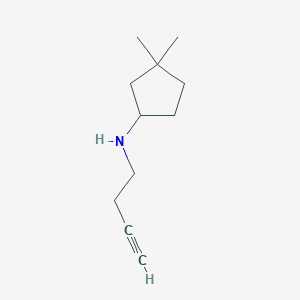

N-(but-3-yn-1-yl)-3,3-dimethylcyclopentan-1-amine

Description

N-(but-3-yn-1-yl)-3,3-dimethylcyclopentan-1-amine is a cyclopentane-based aliphatic amine featuring a terminal alkyne (but-3-yn-1-yl) substituent and a 3,3-dimethylcyclopentane backbone. This compound is synthesized via palladium-catalyzed coupling reactions, as evidenced by its structural analogs such as N-(but-3-yn-1-yl)-2-nitrobenzenesulfonamide (10a) and N-benzylbut-3-yn-1-amine (15a) .

Properties

Molecular Formula |

C11H19N |

|---|---|

Molecular Weight |

165.27 g/mol |

IUPAC Name |

N-but-3-ynyl-3,3-dimethylcyclopentan-1-amine |

InChI |

InChI=1S/C11H19N/c1-4-5-8-12-10-6-7-11(2,3)9-10/h1,10,12H,5-9H2,2-3H3 |

InChI Key |

WPTRZUCLIFHICH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(C1)NCCC#C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-yn-1-yl)-3,3-dimethylcyclopentan-1-amine typically involves the reaction of 3,3-dimethylcyclopentanone with but-3-yn-1-amine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(but-3-yn-1-yl)-3,3-dimethylcyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alkanes.

Substitution: Substituted amines.

Scientific Research Applications

N-(but-3-yn-1-yl)-3,3-dimethylcyclopentan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(but-3-yn-1-yl)-3,3-dimethylcyclopentan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Aromatic vs. Aliphatic Amines

Compounds like (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine () incorporate aryl groups (e.g., 3-aminophenyl) via palladium-catalyzed coupling, contrasting with the aliphatic but-3-yn-1-yl group in the target compound. Aryl substituents enhance π-π interactions, improving crystallinity but reducing solubility in nonpolar solvents .

Sulfur-Containing Analogs

3-(ethylsulfanyl)-N-methylcyclopentan-1-amine (MW: 261.67) and N-methyl-3-(methylsulfanyl)cyclopentan-1-amine (MW: 145.27) (–8) replace the dimethylcyclopentane with sulfur-based substituents.

Cycloalkyl Substituent Variations

Cyclopentane Derivatives

2-Chloro-3-cyclopentyl-N-methylpropan-1-amine () shares a cyclopentane ring but includes a chloro substituent, enhancing electrophilicity and reactivity in nucleophilic substitutions. The dimethyl groups in the target compound likely reduce conformational flexibility, increasing steric hindrance .

Cycloheptyl Analog

(S)-2-(butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide () features a larger cycloheptyl group, which may improve lipid solubility and membrane permeability compared to the cyclopentane-based target compound .

Bulky and Functionalized Amines

N-benzyl-N,4-dimethyl-3-naphthalen-1-ylpentan-1-amine () and adamantane-containing amines () incorporate rigid, bulky substituents (naphthyl, adamantyl).

Data Table: Key Properties of Comparable Compounds

Biological Activity

N-(but-3-yn-1-yl)-3,3-dimethylcyclopentan-1-amine is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential applications in medicine, and relevant research findings.

Structural Characteristics

The molecular formula of N-(but-3-yn-1-yl)-3,3-dimethylcyclopentan-1-amine is . The compound features a cyclopentane ring substituted with a butynyl group and an amine functional group, which contributes to its reactivity and interaction with biological systems.

Case Studies

- Anticancer Activity : A study investigating structurally similar compounds demonstrated that modifications in the alkyne group significantly enhanced anticancer activity through apoptosis induction in various cancer cell lines.

- Neuropharmacological Effects : Research on related cyclic amines revealed potential neuroprotective effects, suggesting that N-(but-3-yn-1-yl)-3,3-dimethylcyclopentan-1-amine may also exhibit similar properties.

Data Table: Comparative Biological Activities

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| N-(but-3-yn-1-yl)-3,3-dimethylcyclopentan-1-amine | Anticancer | Potential apoptosis induction in cancer cells |

| 3,3-Dimethylcyclopentan-1-amine | Neuroprotective | Modulation of neurotransmitter receptors |

| Butynyl-substituted amines | Enzyme Inhibition | Inhibition of proteases leading to reduced tumor growth |

Synthesis and Applications

The synthesis of N-(but-3-yn-1-yl)-3,3-dimethylcyclopentan-1-amine typically involves multi-step organic reactions. The introduction of the butynyl group is crucial for enhancing biological activity. Current research is focusing on optimizing synthetic routes for better yields and purity.

Potential Applications

Given its structural characteristics and preliminary findings, potential applications for this compound include:

- Drug Development : Targeting cancer pathways or neurological disorders.

- Chemical Probes : Investigating biological mechanisms in cellular models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.